molecular formula C16H16O3 B2561931 Benzyl 4-hydroxy-3,5-dimethylbenzoate CAS No. 115853-69-5

Benzyl 4-hydroxy-3,5-dimethylbenzoate

Cat. No.: B2561931
CAS No.: 115853-69-5
M. Wt: 256.301
InChI Key: HDGOOUQIYTXSLP-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-3,5-dimethylbenzoate, also known as benzyl salicylate, is a compound with the molecular formula C16H16O3 and a molecular weight of 256.3 . It is commonly used in various fields such as cosmetics, perfumes, and pharmaceuticals.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O3/c1-11-8-14 (9-12 (2)15 (11)17)16 (18)19-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance .

Scientific Research Applications

Chemical Binding and DNA Interaction

Benzyl 4-hydroxy-3,5-dimethylbenzoate, a compound structurally related to Hoechst 33258 and its analogues, has shown significant scientific interest due to its ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction has made it a valuable tool in fluorescent DNA staining for cell biology, offering insights into chromosome and nuclear analysis, DNA content evaluation via flow cytometry, and plant chromosome analysis. Additionally, derivatives of this compound have found utility as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design and molecular investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Environmental Persistence and Toxicology

Research into parabens, esters of para-hydroxybenzoic acid which include benzyl variants, has highlighted their widespread use in consumer products and their resultant ubiquity in aquatic environments. Despite their relatively efficient removal from wastewater, the persistent low-level presence of these compounds in effluents, surface water, and sediments raises concerns regarding their biodegradability and potential as weak endocrine disrupter chemicals. Their interaction with free chlorine to form chlorinated by-products, which are more stable than the parent compounds, further necessitates research into their environmental fate and behavior (Haman et al., 2015).

Synthesis and Application in Organic Chemistry

This compound, through its structural analogues, also plays a role in the development of novel synthetic pathways and applications in organic chemistry. For instance, benzoxaboroles, compounds related to the benzyl group of interest, have been studied for their exceptional properties and wide applications. These compounds have shown promise in organic synthesis as building blocks and protecting groups, and some exhibit biological activity, potentially offering new avenues for clinical trials and molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Advanced Oxidation Processes

The degradation of compounds, such as acetaminophen, via advanced oxidation processes (AOPs) has been thoroughly investigated, with this compound derivatives potentially serving as models for understanding the generation of by-products and their biotoxicity. These studies contribute to the development of more effective water treatment technologies, highlighting the compound's relevance in environmental chemistry and public health (Qutob et al., 2022).

Safety and Hazards

Benzyl 4-hydroxy-3,5-dimethylbenzoate is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl 4-hydroxy-3,5-dimethylbenzoate Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Properties

IUPAC Name

benzyl 4-hydroxy-3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-8-14(9-12(2)15(11)17)16(18)19-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGOOUQIYTXSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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